molecular formula C20H18N2O3 B2896978 N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-74-9

N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2896978
CAS No.: 2034618-74-9
M. Wt: 334.375
InChI Key: VGWDIBCEQNJNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of biphenyl, which is an organic compound that forms colorless crystals . It contains a pyridine ring, which is a basic heterocyclic ring present in many important compounds such as nicotinamide and pyridoxine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the biphenyl group and the pyridine ring. The biphenyl group consists of two connected phenyl rings . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of the biphenyl group and the pyridine ring. Biphenyls can undergo electrophilic aromatic substitution and can also react with oxidizing agents . Pyridines can undergo electrophilic and nucleophilic substitutions at the carbon atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the biphenyl group and the pyridine ring. Biphenyl is a solid at room temperature, with a melting point of 69.2 °C . Pyridine is a polar molecule and is miscible with water .

Scientific Research Applications

Medicinal Chemistry Applications

In medicinal chemistry, compounds structurally related to N-([1,1'-biphenyl]-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide have been explored for their potential therapeutic effects. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, demonstrating tumor stasis in specific cancer models following oral administration due to their favorable pharmacokinetic and preclinical safety profiles (G. M. Schroeder et al., 2009). Such studies highlight the potential of dihydropyridine derivatives in oncology research.

Organic Synthesis and Chemical Properties

The synthesis and evaluation of various dihydropyridine derivatives have been a significant focus, owing to their diverse biological activities and potential as therapeutic agents. Research on heterocyclic derivatives by palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has produced dihydropyridinone and tetrahydropyridinedione derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (A. Bacchi et al., 2005).

Pharmacological Potential

Compounds within the dihydropyridine class have been explored for their pharmacological potential, including as antidiabetic, antidepressant, and nootropic agents. For example, novel Schiff’s bases and 2-azetidinones derived from pyridine carbohydrazides showed promising antidepressant and nootropic activities in preclinical models, indicating the central nervous system (CNS) activity of these compounds (Asha B. Thomas et al., 2016). Such findings underscore the potential applications of dihydropyridine derivatives in developing new CNS-active pharmaceuticals.

Future Directions

The future directions for research on this compound would depend on its potential applications. Biphenyl derivatives have been studied for their potential use in organic electronics , and pyridine derivatives are important in medicinal chemistry .

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-(2-phenylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-22-13-16(18(25-2)12-19(22)23)20(24)21-17-11-7-6-10-15(17)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWDIBCEQNJNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.